12-Aminododecanoic acid
Overview
Description
Mechanism of Action
Target of Action
12-Aminododecanoic acid, also known as 12-Aminolauric acid, is an ω-amino fatty acid . It is a derivative of dodecanoic acid where one of the terminal amino hydrogens has been replaced by an amino group
Mode of Action
As an ω-amino fatty acid, it may interact with its targets through its amino and carboxylic acid groups .
Biochemical Pathways
As an ω-amino fatty acid, it may be involved in fatty acid metabolism .
Pharmacokinetics
As a fatty acid derivative, its bioavailability may be influenced by factors such as its lipophilicity and the presence of transport proteins .
Result of Action
As an ω-amino fatty acid, it may have roles in processes such as lipid metabolism and cell signaling .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, its solubility in different solvents can affect its distribution and availability in the body . .
Biochemical Analysis
Biochemical Properties
The amino group (NH2) of 12-Aminododecanoic acid is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . Notably, its carboxylic acid group enables interactions with metal ions such as calcium, magnesium, and zinc . Furthermore, its amine group facilitates interactions with proteins and enzymes .
Cellular Effects
The interactions of this compound with proteins and enzymes can result in the inhibition or activation of these biomolecules, thereby leading to a range of physiological effects .
Molecular Mechanism
The molecular mechanism of action of this compound involves its interactions with various biomolecules. The amino group (NH2) is reactive with carboxylic acids, activated NHS esters, carbonyls (ketone, aldehyde) etc . These interactions can result in the inhibition or activation of proteins and enzymes .
Metabolic Pathways
coli, with the P450 catalyzing terminal hydroxylation of DDA as a rate-limiting enzyme .
Preparation Methods
Synthetic Routes and Reaction Conditions: 12-Aminododecanoic acid can be synthesized through several methods. One common approach involves the reaction of dodecanoic acid with ammonia under appropriate conditions . Another method includes the hydrogenation of cis-12,13-epoxystearic acid, followed by oxidation with periodic acid to form 12-oxododecanoic acid. This intermediate is then reacted with hydroxylamine hydrochloride to produce 12-oxododecanoic acid oxime, which is catalytically reduced to yield this compound .
Industrial Production Methods: In industrial settings, this compound is often produced from vernolic acid, derived from vernonia oil. The process involves saponification, low-temperature recrystallization, hydrogenation, and subsequent reactions to form the desired product .
Chemical Reactions Analysis
Types of Reactions: 12-Aminododecanoic acid undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding oxo-acids.
Reduction: The compound can be reduced to form amines.
Substitution: It can participate in substitution reactions, particularly involving its amino group.
Common Reagents and Conditions:
Oxidation: Periodic acid is commonly used for oxidation reactions.
Reduction: Catalytic hydrogenation is employed for reduction processes.
Substitution: Various reagents, such as alkyl halides, can be used for substitution reactions.
Major Products:
Oxidation: 12-oxododecanoic acid.
Reduction: this compound.
Substitution: N-substituted derivatives.
Scientific Research Applications
12-Aminododecanoic acid has a wide range of applications in scientific research:
Comparison with Similar Compounds
11-Aminoundecanoic acid: Another monomer used in the production of nylon-11.
8-Aminooctanoic acid: Used in the synthesis of shorter-chain polyamides.
6-Aminohexanoic acid: A precursor for nylon-6.
Uniqueness: 12-Aminododecanoic acid is unique due to its longer carbon chain, which imparts specific properties to the resulting polymers, such as increased flexibility and lower water absorption compared to shorter-chain analogs . This makes it particularly suitable for applications requiring high-performance materials, such as automotive and aerospace components .
Properties
IUPAC Name |
12-aminododecanoic acid | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H25NO2/c13-11-9-7-5-3-1-2-4-6-8-10-12(14)15/h1-11,13H2,(H,14,15) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PBLZLIFKVPJDCO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCCCCC(=O)O)CCCCCN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H25NO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Related CAS |
25768-33-6 | |
Record name | 12-Aminododecanoic acid homopolymer | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=25768-33-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
DSSTOX Substance ID |
DTXSID90883480 | |
Record name | 12-Aminododecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90883480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
215.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Faintly beige powder; [Sigma-Aldrich MSDS] | |
Record name | 12-Aminododecanoic acid | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
URL | https://haz-map.com/Agents/19309 | |
Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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CAS No. |
693-57-2 | |
Record name | 12-Aminododecanoic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=693-57-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 12-Aminododecanoic acid | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000693572 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Dodecanoic acid, 12-amino- | |
Source | EPA Chemicals under the TSCA | |
URL | https://www.epa.gov/chemicals-under-tsca | |
Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
Record name | 12-Aminododecanoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90883480 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 12-aminododecanoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.010.687 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 12-AMINODODECANOIC ACID | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9042RP777G | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
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Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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